REACTION_CXSMILES
|
CN1CCOCC1.[CH2:8]([NH2:11])[CH:9]=[CH2:10].[I:12][C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15](Cl)=[O:16]>C(#N)C>[CH2:8]([NH:11][C:15](=[O:16])[C:14]1[CH:18]=[CH:19][CH:20]=[CH:21][C:13]=1[I:12])[CH:9]=[CH2:10]
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Name
|
|
Quantity
|
470 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
224 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
750 g
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Type
|
reactant
|
Smiles
|
IC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
7.5 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 60 min at RT
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
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CONCENTRATION
|
Details
|
the filtrate concentrated by evaporation on a RE
|
Type
|
CUSTOM
|
Details
|
The residue of evaporation
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in 4 l of EtOAc
|
Type
|
CUSTOM
|
Details
|
4 l of water, the water phase is separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
The organic phases are washed with water, 0.1 N HCl, water, sat. Na2CO3, water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
STIRRING
|
Details
|
Stirring of the residue in 2.5 l of hexane
|
Type
|
FILTRATION
|
Details
|
filtering
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NC(C1=C(C=CC=C1)I)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |